molecular formula C40H51NO15 B1197530 Betaclamycin A CAS No. 76264-95-4

Betaclamycin A

Cat. No.: B1197530
CAS No.: 76264-95-4
M. Wt: 785.8 g/mol
InChI Key: OIAHYVPTZYBBFB-JKOIIKDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betaclamycin A is a natural product found in Streptomyces galilaeus with data available.

Scientific Research Applications

Antibiotics Acting as Neuroprotectants

Betaclamycin A, as a β-lactam antibiotic, has shown promise in neuroprotection. β-lactam antibiotics are believed to increase the expression of the glutamate transporter GLT1, which may help in relieving neurological excitotoxicity associated with disorders such as amyotrophic lateral sclerosis (Stock et al., 2013).

Antifungal and Antimycotic Properties

This compound exhibits antifungal activities. For instance, research has shown the formation of natamycin:cyclodextrin inclusion complexes with beta-cyclodextrin, improving water solubility and maintaining in vitro antifungal activity (Koontz & Marcy, 2003).

Role in Cancer Treatment

In the context of cancer, this compound derivatives like rapamycin have been found effective in inhibiting human renal cancer metastasis (Luan et al., 2003). Furthermore, rapamycin has shown significant impact on the mTOR signaling pathway, which is crucial in cancer progression and treatment (Saxton & Sabatini, 2017).

Effects in Hematological Disorders

This compound analogs, particularly rapamycin, have been observed to have effects in hematological conditions like β-thalassemia, potentially increasing the production of fetal hemoglobin in erythroid precursor cells (Fibach et al., 2006).

Impact on Immune Response

Studies indicate that rapamycin, a derivative of this compound, can preserve the highly suppressive CD27+ subset of human CD4+CD25+ regulatory T cells, which are important in allograft tolerance and may influence tolerance-inducing strategies in organ transplantation (Coenen et al., 2006).

Autophagy Activation

Rapamycin, related to this compound, has been shown to stimulate ULK1-dependent clearance of toxic free α-globin in β-thalassemia, suggesting its role in autophagy activation and potential therapeutic application in hematological disorders (Lechauve et al., 2019).

Properties

CAS No.

76264-95-4

Molecular Formula

C40H51NO15

Molecular Weight

785.8 g/mol

IUPAC Name

(9R,10R)-7-[(2R,4S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C40H51NO15/c1-7-40(50)15-24(29-32(39(40)49)36(48)30-31(35(29)47)34(46)28-19(33(30)45)9-8-10-22(28)43)54-26-13-20(41(5)6)37(17(3)52-26)56-27-14-23(44)38(18(4)53-27)55-25-12-11-21(42)16(2)51-25/h8-10,16-18,20,23-27,37-39,43-44,47-50H,7,11-15H2,1-6H3/t16-,17-,18-,20-,23-,24?,25-,26-,27-,37?,38+,39+,40+/m0/s1

InChI Key

OIAHYVPTZYBBFB-JKOIIKDVSA-N

Isomeric SMILES

CC[C@]1(CC(C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H](C([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O

SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Synonyms

betaclamycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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